

Application Note and Synthesis Protocol for (E)-5-Decen-1-yl acetate

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Compound of Interest

Compound Name: (E)-5-Decen-1-yl acetate

CAS No.: 38421-90-8

Cat. No.: B107312

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Introduction

(E)-5-Decen-1-yl acetate is a significant semiochemical, acting as a major component of the sex pheromone for several lepidopteran pests, including the Peach Twig Borer (*Anarsia lineatella*) and the Oriental Fruit Moth (*Grapholita molesta*).^{[1][2]} Its effective use in integrated pest management strategies, primarily for mating disruption and population monitoring, necessitates efficient and stereoselective synthetic routes to obtain the desired (E)-isomer with high purity.^{[2][3]} This document outlines a detailed protocol for the synthesis of **(E)-5-Decen-1-yl acetate** via an olefin metathesis strategy, which offers a robust and scalable approach using commercially available starting materials.^[3] An alternative final step involving the direct acetylation of the corresponding alcohol, (E)-5-Decen-1-ol, is also described.

Synthesis Strategy Overview

The primary synthesis route detailed here involves a cross-metathesis reaction between 1-hexene and 5-hexenoic acid, catalyzed by a Grubbs-type ruthenium catalyst. The resulting (E)-5-decenoic acid is then reduced to the corresponding alcohol, which is subsequently acetylated to yield the final product, **(E)-5-Decen-1-yl acetate**, with high isomeric purity.^[3]

Experimental Protocols

Method 1: Synthesis via Olefin Metathesis, Reduction, and Acetylation

This method is a three-step process starting from 1-hexene and 5-hexenoic acid.

Step 1: Synthesis of (E)-5-Decenoic Acid via Cross-Metathesis

- **Reaction Setup:** In a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-hexenoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Alkene:** Add 1-hexene (1.2 eq.) to the solution.
- **Catalyst Addition:** Add a Grubbs-type catalyst (e.g., Grubbs' Catalyst 2nd Generation, $[(PCy_3)_2(Cl)_2Ru=CHPh]$, 0.01-0.05 mol%) to the reaction mixture.[3]
- **Reaction:** Gently reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude (E)-5-decenoic acid can be purified by recrystallization to achieve a high isomeric purity of the (E)-isomer (>90%).[3]

Step 2: Reduction of (E)-5-Decenoic Acid to (E)-5-Decen-1-ol

- **Reaction Setup:** In a separate dry, round-bottom flask under an inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride ($LiAlH_4$) (1.5 eq.), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
- **Addition of Acid:** Cool the reducing agent suspension to 0 °C in an ice bath. Slowly add a solution of the purified (E)-5-decenoic acid (1.0 eq.) in the same anhydrous solvent.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
- **Quenching and Work-up:** Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide and then more water. Filter the resulting

aluminum salts and wash the filter cake with the ether solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude (E)-5-Decen-1-ol.

- Purification: The crude alcohol can be purified by silica gel column chromatography.

Step 3: Acetylation of (E)-5-Decen-1-ol

- Reaction Setup: Dissolve the purified (E)-5-Decen-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere. Cool the solution to 0 °C.
- Reagent Addition: Slowly add anhydrous pyridine (2.0 eq.) followed by the dropwise addition of acetic anhydride (1.5 eq.).^[4]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.^[4]
- Work-up: Cool the mixture back to 0 °C and quench with cold water. Transfer to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.^[4]
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The resulting crude **(E)-5-Decen-1-yl acetate** can be purified by silica gel column chromatography to yield the final product with high purity.^[4]

Method 2: Direct Acetylation of Commercially Available (E)-5-Decen-1-ol

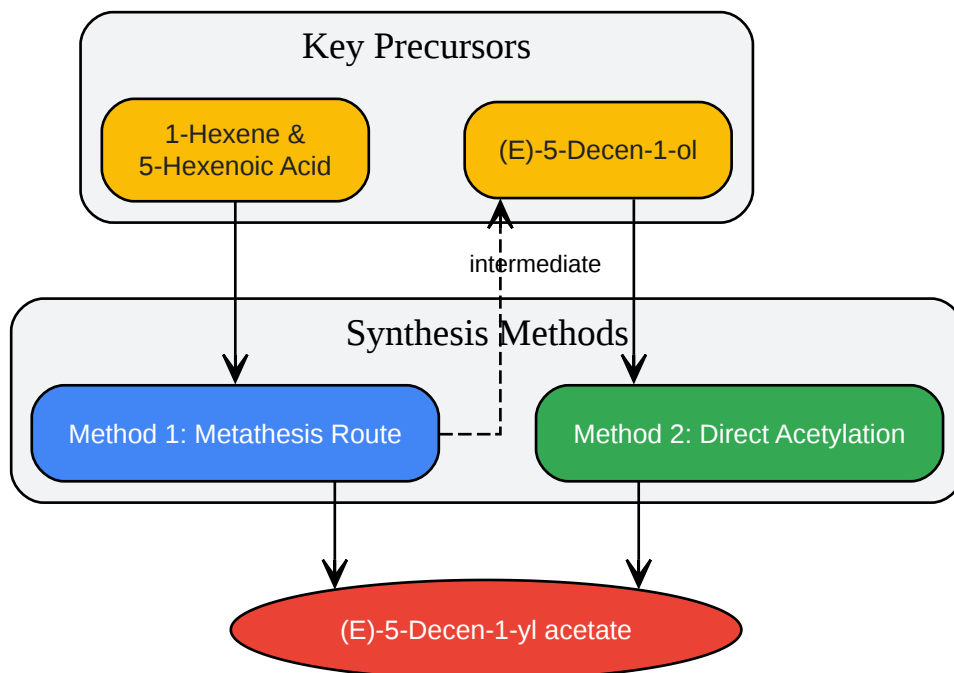
This method is a single-step procedure for when the precursor alcohol is available.

- Protocol: Follow the exact procedure outlined in Step 3 of Method 1, starting with commercially available (E)-5-Decen-1-ol.

Data Presentation

Parameter	Method 1 (Metathesis Route)	Method 2 (Direct Acetylation)	Reference
Starting Materials	1-Hexene, 5-Hexenoic Acid	(E)-5-Decen-1-ol, Acetic Anhydride	[3][5]
Key Reagents	Grubbs' Catalyst, LiAlH ₄ , Pyridine	Pyridine	[3][4]
(E)-Isomer Purity	>90%	Dependent on starting material purity	[3]
Overall Yield	Good (specifics vary with scale)	High (typically >90% for acetylation)	[3]
Number of Steps	3	1	

Visualizations



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